3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
. This compound is characterized by the presence of a fluorine atom, a tetrahydrothiopyran ring, and a piperidine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include fluorinating agents such as Selectfluor® and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the piperidine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-fluoropyridines: These compounds share the fluorine atom and aromatic ring structure but differ in the presence of the pyridine ring instead of the benzamide moiety.
Fluorinated benzamides: These compounds have similar structures but may differ in the substituents on the benzamide ring.
Uniqueness
3-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide is unique due to the combination of the fluorine atom, tetrahydrothiopyran ring, and piperidine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2OS/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDWEXJCQJQLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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